3-Carbamoylbenzoic acid

Description

Properties

IUPAC Name |

3-carbamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUKYCZRWSQGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196309 | |

| Record name | Benzoic acid, 3-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4481-28-1 | |

| Record name | 3-(Aminocarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4481-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86ZTG9TZOB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Carbamoylbenzoic acid chemical properties and structure

An In-depth Technical Guide to 3-Carbamoylbenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound. The information is curated for professionals in research and development, offering detailed data and protocols to support laboratory work and drug discovery initiatives.

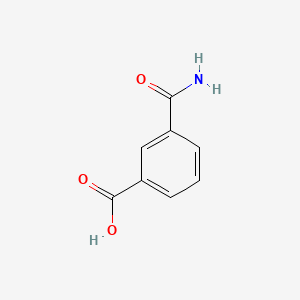

Chemical Structure and Identifiers

This compound, also known as 3-carboxybenzamide, is an aromatic compound featuring both a carboxylic acid and a carboxamide functional group substituted at the meta-position (1 and 3) on a benzene ring. This bifunctional nature makes it a valuable building block in organic synthesis and medicinal chemistry.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Carboxybenzamide, Isophthalamic acid, m-Carbamoylbenzoic acid | [1][2] |

| CAS Number | 4481-28-1 | [1][2][3] |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| SMILES | O=C(N)c1cccc(c1)C(=O)O | [1] |

| InChI | InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | [1] |

| InChIKey | FVUKYCZRWSQGAS-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a stable, solid compound under standard conditions.

Table 2: Physicochemical Data for this compound

| Property | Value | Notes | Reference |

| Molecular Weight | 165.15 g/mol | - | [1][2] |

| Appearance | White to Off-White Solid | - | [2] |

| Melting Point | >280 °C | Decomposes. | [3] |

| Boiling Point | 394.2 °C | Predicted value at 760 mmHg. | [1][3] |

| Density | 1.368 g/cm³ | Predicted value. | [1] |

| pKa | ~3.8 - 4.1 | Estimated value. The electron-withdrawing nature of the meta-carbamoyl group suggests a slightly stronger acidity (lower pKa) than benzoic acid (pKa ≈ 4.2). | |

| Solubility | - | While quantitative data is not readily available, similar compounds are sparingly soluble in cold water and more soluble in polar organic solvents like methanol, ethanol, and DMSO. | [4] |

Experimental Protocols

Synthesis Protocol: Amidation of Trimellitic Anhydride

A common route for synthesizing this compound involves the regioselective aminolysis of trimellitic anhydride. The anhydride ring is more reactive than the carboxylic acid, allowing for a targeted reaction.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trimellitic anhydride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

-

Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Slowly add a solution of aqueous ammonia (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid.

-

Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 using 2M HCl. This will protonate the carboxylate groups, causing the product to precipitate.

-

Purification: Collect the resulting white solid by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting material and salts. The crude product can be further purified by recrystallization from a methanol/water mixture to yield pure this compound.

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of Buffer A (0.1% phosphoric acid in water) and Buffer B (acetonitrile). Filter and degas both solutions before use.

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of water/acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) for calibration.

-

Sample Preparation: Prepare a sample solution of the synthesized product at a concentration of approximately 10 µg/mL in the same diluent.

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Gradient Program: Start with 95% A / 5% B, ramp to 30% A / 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Caption: General workflow for synthesis and analysis.

Biological Activity and Structure-Activity Relationships

While specific signaling pathways for this compound are not extensively documented, benzoic acid and its derivatives are known to possess a range of biological activities. They are widely used as antimicrobial agents and food preservatives.[5] The mechanism of action often involves the disruption of cellular integrity and metabolic processes.

In drug development, the benzoic acid scaffold is a common starting point. The biological effect of derivatives can be tuned by modifying the substituents on the aromatic ring or by altering the carboxylic acid group. For this compound, the presence of two distinct functional groups—a hydrogen bond donor/acceptor (amide) and a hydrogen bond donor/acceptor and ionizable group (carboxylic acid)—provides multiple points for potential interaction with biological targets like enzyme active sites.

The principles of Structure-Activity Relationship (SAR) are critical for optimizing molecules based on this scaffold.

Caption: Conceptual SAR diagram for drug development.

References

An In-depth Technical Guide to 3-Carbamoylbenzoic Acid and its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Carbamoylbenzoic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document details its nomenclature, physicochemical properties, and synthetic methodologies. Additionally, it explores the analytical techniques for its characterization and touches upon its potential, though currently underexplored, biological significance.

Nomenclature and Synonyms

This compound is known by several names in chemical literature and databases. A clear understanding of these synonyms is crucial for efficient literature searching and chemical sourcing.

| Synonym | Identifier | Source |

| This compound | IUPAC Name | [1] |

| 3-Carboxybenzamide | Common Name | [1] |

| m-Carbamoylbenzoic acid | Common Name | [2] |

| Benzoic acid, 3-(aminocarbonyl)- | CAS Index Name | [2][3] |

| Isophthalamic acid | Trivial Name | [2] |

| 3-(Aminocarbonyl)benzoic acid | Alternative Name | [3] |

| CAS Number | 4481-28-1 | [3][4] |

| PubChem CID | 3014284 | [1] |

| Molecular Formula | C8H7NO3 | [3][4] |

| Molecular Weight | 165.15 g/mol | [3][4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, purification, and use in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | >280 °C | [5] |

| Boiling Point | 394.2 °C at 760 mmHg | [6] |

| pKa | Estimated ~3.8-4.0 | Analogues |

| Storage | Room temperature, sealed in a dry environment |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and commonly employed synthetic route involves the partial hydrolysis of 3-cyanobenzoic acid.

General Experimental Protocol: Hydrolysis of 3-Cyanobenzoic Acid

This protocol is a generalized procedure based on common organic chemistry techniques for the hydrolysis of nitriles to amides.

Materials:

-

3-Cyanobenzoic acid

-

Concentrated sulfuric acid or a suitable base (e.g., sodium hydroxide)

-

Water

-

Appropriate organic solvent (e.g., ethanol)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid in a suitable solvent.

-

Hydrolysis:

-

Acid-catalyzed: Slowly add a catalytic amount of concentrated sulfuric acid to the solution. Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Base-mediated: Alternatively, treat the solution with a stoichiometric amount of a base like sodium hydroxide. Heat the reaction mixture, followed by careful acidification to precipitate the carboxylic acid.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may need to be removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixture) to yield a pure crystalline solid.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amide protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The two amide protons may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide), and the aromatic carbons. The carbonyl carbons are expected in the downfield region (165-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

-

Another C=O stretching vibration for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹.

-

N-H stretching vibrations for the primary amide in the range of 3100-3500 cm⁻¹.

-

N-H bending vibration (Amide II band) around 1600-1650 cm⁻¹.

-

C-N stretching vibration around 1400 cm⁻¹.

-

Aromatic C-H and C=C stretching and bending vibrations.

Biological Significance and Signaling Pathways

Currently, there is a notable lack of specific information in the scientific literature regarding the direct involvement of this compound in biological signaling pathways or its specific metabolic fate. While the metabolism of benzoic acid itself has been studied, particularly in microorganisms where it is degraded via catechol or protocatechuate pathways, it is unclear if this compound follows a similar route or has a distinct metabolic profile.

Derivatives of carbamoylbenzoic acids, particularly at the ortho position (phthalamic acids), have been noted for their biological activities, such as acting as auxin transport inhibitors in plants. However, this activity has not been specifically attributed to the meta-substituted isomer.

The carbamoyl group is a common motif in many pharmaceutical compounds, contributing to their binding affinity and pharmacokinetic properties. Therefore, this compound could serve as a valuable building block in drug discovery and development.

Future research is warranted to explore the potential biological roles of this compound, including its interaction with enzymes, its metabolic pathways, and its potential as a lead compound or scaffold in medicinal chemistry.

Conclusion

This compound is a readily identifiable compound with a number of synonyms. Its physicochemical properties are reasonably well-documented, and its synthesis can be achieved through established organic chemistry methods. While its direct biological role and involvement in signaling pathways remain to be elucidated, its structural features suggest it as a potentially valuable molecule for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of this compound to aid researchers in their future studies.

References

Spectroscopic Profile of 3-Carbamoylbenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Carbamoylbenzoic acid (CAS No. 4481-28-1), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet (or Triplet) | 1H | Ar-H (proton at C2) |

| ~8.2 | Doublet | 1H | Ar-H (proton at C4 or C6) |

| ~8.0 | Doublet | 1H | Ar-H (proton at C6 or C4) |

| ~7.6 | Triplet | 1H | Ar-H (proton at C5) |

| ~7.5 (broad) | Singlet | 1H | -CONH ₂ |

| ~7.3 (broad) | Singlet | 1H | -CONH ₂ |

| ~13.0 (broad) | Singlet | 1H | -COOH |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (Carboxylic Acid) |

| ~167 | C =O (Amide) |

| ~135 | Ar-C (quaternary, C1) |

| ~133 | Ar-C (quaternary, C3) |

| ~132 | Ar-C H (C4 or C6) |

| ~130 | Ar-C H (C6 or C4) |

| ~129 | Ar-C H (C5) |

| ~128 | Ar-C H (C2) |

Note: Chemical shifts are referenced to TMS at 0 ppm. Solvent effects can influence the exact chemical shift values.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amide) |

| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1620 | Medium | N-H bend (Amide II) |

| 1600-1450 | Medium to Weak | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~1250 | Medium | C-N stretch (Amide) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

| 148 | [M - NH₃]⁺ |

| 147 | [M - H₂O]⁺ |

| 121 | [M - CO₂]⁺ or [M - NH₂CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the acidic proton of the carboxylic acid and the amide protons are exchangeable and may not be observed in protic solvents like D₂O.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of aromatic proton signals.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

The spectral width should be appropriate for the expected chemical shifts of carbonyl and aromatic carbons (typically 0-200 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.

-

ATR-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like this compound. Both positive and negative ion modes should be explored.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and aid in structural elucidation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility of 3-Carbamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Carbamoylbenzoic acid, a crucial parameter for its application in research, particularly in drug development and formulation. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the expected solubility trends based on its chemical structure, provides a detailed experimental protocol for its determination, and presents a framework for the systematic collection and presentation of solubility data.

Expected Solubility Profile of this compound

This compound is an aromatic carboxylic acid containing both a carboxyl group (-COOH) and a carboxamide group (-CONH2). This bifunctional nature dictates its solubility in various solvents. The presence of these polar functional groups, capable of acting as both hydrogen bond donors and acceptors, suggests a degree of solubility in polar solvents.

Based on the principle of "like dissolves like," the solubility of this compound is expected to be as follows:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid and amide groups can form hydrogen bonds with protic solvents. However, the presence of the nonpolar benzene ring will likely limit its solubility in water. Therefore, this compound is expected to be slightly to moderately soluble in water, with solubility increasing with temperature. Its solubility is anticipated to be higher in alcohols like ethanol and methanol compared to water, as the alkyl chains of the alcohols can interact with the nonpolar aromatic ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid and the N-H protons of the amide group. Consequently, this compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxyl and carbamoyl groups, this compound is expected to have very low solubility in nonpolar solvents.

Drawing a parallel with the structurally similar benzoic acid, which is sparingly soluble in cold water but more soluble in hot water and highly soluble in organic solvents like ethanol and acetone, we can predict a similar trend for this compound, with the additional polar amide group potentially increasing its affinity for polar solvents compared to benzoic acid.[1][2]

Quantitative Solubility Data

To facilitate systematic research and data comparison, the following table structure is recommended for recording the quantitative solubility of this compound. Researchers are encouraged to populate this table with their experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Reference |

| Water | 25 | HPLC/UV-Vis | |||

| Water | 50 | HPLC/UV-Vis | |||

| Ethanol | 25 | HPLC/UV-Vis | |||

| Methanol | 25 | HPLC/UV-Vis | |||

| Acetone | 25 | HPLC/UV-Vis | |||

| DMSO | 25 | HPLC/UV-Vis | |||

| Toluene | 25 | HPLC/UV-Vis | |||

| Hexane | 25 | HPLC/UV-Vis |

Table 1: Solubility of this compound in Various Solvents. This table provides a standardized format for reporting solubility data, ensuring consistency and comparability across different studies.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4][5] The following is a detailed protocol for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the collected aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to determine the concentration of the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

Figure 1: Experimental workflow for determining the solubility of this compound.

Figure 2: Factors influencing the solubility of this compound.

References

Thermal Stability and Decomposition of 3-Carbamoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoylbenzoic acid, a molecule incorporating both a carboxylic acid and a carboxamide functional group on a benzene ring, is a compound of interest in pharmaceutical and materials science. Its structural motifs are present in various active pharmaceutical ingredients and functional polymers. Understanding the thermal stability and decomposition behavior of this molecule is crucial for defining its handling, storage, and processing parameters, particularly in applications such as drug formulation, synthesis of coordination polymers, and high-temperature chemical processes.

This technical guide provides an in-depth overview of the available information on the thermal properties of this compound. Due to the limited publicly available experimental data specifically for this compound, this guide also draws upon data from structurally analogous compounds, such as benzoic acid and isophthalamic acid, to infer potential thermal behavior. The experimental protocols provided are generalized standard procedures for the analytical techniques discussed.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in Table 1. These values are primarily sourced from chemical supplier safety data sheets and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 165.15 g/mol | [1][2][3][4] |

| Melting Point | >280 °C | Data from chemical suppliers |

| Boiling Point | 394.2 °C at 760 mmHg | Data from chemical suppliers |

| Appearance | White to off-white solid | [2] |

Thermal Stability and Decomposition Analysis

Inferred Thermal Behavior

Based on the high melting point of >280 °C, this compound is expected to be a thermally stable solid. The decomposition is likely to occur at temperatures significantly above its melting point. The presence of both carboxylic acid and amide functional groups suggests a complex decomposition pathway.

Studies on the thermal decomposition of benzoic acid have shown that it primarily decomposes to carbon dioxide and benzene at elevated temperatures (around 475-500 °C), with minor products including carbon monoxide, hydrogen, and biphenyl[5]. For nitrobenzoic acid isomers, decomposition is observed in the range of 120-210 °C, indicating that substituent groups significantly influence thermal stability[6].

The amide group in this compound could decompose through several pathways. The hydrolysis of the carbamic group has been identified as a degradation pathway for some benzimidazole anthelmintics[7]. It is also possible that the amide and carboxylic acid groups interact upon heating, potentially leading to dehydration and the formation of an imide or other condensation products.

Predicted Decomposition Products

Upon thermal decomposition, this compound is anticipated to produce a range of volatile and non-volatile products. Based on the chemistry of its functional groups and studies of related molecules, the following decomposition products can be postulated:

-

Primary Volatile Products: Carbon dioxide (from decarboxylation), water (from dehydration), and ammonia (from the carbamoyl group).

-

Aromatic Fragments: Benzene, benzonitrile, and isocyanatobenzoic acid.

-

Solid Residue: A carbonaceous char may form at higher temperatures.

Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental protocols for the characterization of the thermal stability and decomposition of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA instrument's microbalance.

-

Experimental Conditions:

-

Purge Gas: An inert gas, typically nitrogen, is used at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.

-

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperature ranges of different mass loss steps. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[8][9]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions:

-

Purge Gas: An inert gas, such as nitrogen, is used at a flow rate of 20-50 mL/min.

-

Heating Program: The sample is subjected to a controlled temperature program, which typically includes:

-

Heating from ambient temperature to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

-

Holding at this temperature for a few minutes to ensure complete melting.

-

Cooling back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan under the same conditions as the first to observe the behavior of the melt-quenched sample.

-

-

-

Data Analysis: The heat flow to the sample is plotted against temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) are observed as peaks. The peak temperature and the enthalpy of the transition (area under the peak) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Pyrolysis-GC/MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10][11][12][13]

Methodology:

-

Sample Preparation: A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) for a short period (a few seconds) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum for each component provides a molecular fingerprint that allows for its identification by comparison with mass spectral libraries.

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound, based on the known reactivity of carboxylic acids and amides.

References

- 1. 4481-28-1|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cenmed.com [cenmed.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. iris.unito.it [iris.unito.it]

- 12. Profiling fatty acids in vegetable oils by reactive pyrolysis-gas chromatography with dimethyl carbonate and titanium silicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Carbamoylbenzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoylbenzoic acid, also known as isophthalamic acid or 3-carboxybenzamide, is an aromatic organic compound featuring both a carboxylic acid and a carboxamide group at the meta positions of a benzene ring. This bifunctional nature makes it a molecule of interest in medicinal chemistry and materials science, offering multiple points for chemical modification. Its structural isomers, phthalamic acid (ortho) and terephthalamic acid (para), have been investigated for various biological activities. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, a detailed potential synthesis protocol, and a discussion of its prospective role in drug discovery and development.

While the specific historical details of the discovery of this compound are not prominently documented in readily available literature, its existence is predicated on the well-established chemistry of benzoic acid and its derivatives, a field of study that has been active for over a century.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various sources and are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 3-(aminocarbonyl)benzoic acid |

| Synonyms | 3-Carboxybenzamide, Isophthalamic acid, m-Carbamoylbenzoic Acid |

| CAS Number | 4481-28-1 |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >280 °C |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature, sealed in a dry environment |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and effective method is the controlled hydrolysis of 3-cyanobenzoic acid. This method is analogous to the preparation of similar carbamoylbenzoic acids.

Synthesis of this compound via Hydrolysis of 3-Cyanobenzoic Acid

This protocol describes a potential method for the synthesis of this compound from 3-cyanobenzoic acid.

Materials:

-

3-Cyanobenzoic acid

-

Sulfuric acid (concentrated, 98%)

-

Deionized water

-

Ice

-

Sodium bicarbonate (5% aqueous solution)

-

Hydrochloric acid (1 M)

-

Ethanol

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10 g of 3-cyanobenzoic acid.

-

Acid Addition: Carefully and slowly add 50 mL of concentrated sulfuric acid to the flask while stirring. The mixture will generate heat.

-

Heating: Attach a reflux condenser and heat the mixture to 80-90°C using a heating mantle. Maintain this temperature with continuous stirring for 2-3 hours.

-

Reaction Quenching: After the reaction period, allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 200 mL of deionized water.

-

Precipitation: Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A white precipitate of this compound should form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Purification (Recrystallization):

-

Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified this compound in a desiccator under vacuum.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of 7.5-8.5 ppm. Two broad singlets for the amide (-CONH₂) protons and a broad singlet for the carboxylic acid (-COOH) proton at a downfield chemical shift. |

| ¹³C NMR (DMSO-d₆) | Signals for the aromatic carbons, with two distinct carbonyl carbon signals for the amide and carboxylic acid groups. |

| FT-IR (KBr) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), N-H stretches from the amide (approx. 3100-3500 cm⁻¹), and two distinct C=O stretches for the carboxylic acid and amide (approx. 1650-1750 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (165.15 g/mol ). |

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively reported, its structural motifs are present in molecules with known pharmacological relevance. The presence of both a carboxylic acid and an amide group allows for diverse interactions with biological targets and provides handles for further chemical modification. Derivatives of its parent structure, isophthalic acid, have been investigated as ligands for various biological targets. For instance, isophthalic acid derivatives have been explored as potential ligands for the C1 domain of protein kinase C (PKC), a target in cancer therapy.[1]

The general workflow for exploring a compound like this compound in a drug discovery context is illustrated in the diagram below.

Conclusion

This compound is a readily accessible organic compound with potential for further exploration in medicinal chemistry and materials science. While its own biological activity is not well-defined in the public domain, its structural similarity to other pharmacologically active benzoic acid derivatives suggests it could serve as a valuable scaffold for the development of new therapeutic agents. The provided synthesis protocol, based on established chemical principles, offers a reliable method for its preparation, enabling further research into its properties and potential applications. The logical workflow presented illustrates how this compound could be systematically evaluated in a modern drug discovery pipeline, from initial synthesis to the identification of lead candidates. Further investigation is warranted to fully elucidate the biological and material properties of this versatile molecule.

References

The Enigmatic Presence of 3-Carbamoylbenzoic Acid in the Natural World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the current scientific understanding of the natural occurrence and biological sources of 3-Carbamoylbenzoic acid. Despite its availability as a synthetic reagent, extensive investigation reveals a significant gap in the scientific literature regarding its isolation from natural sources. This document provides a comprehensive overview of established biosynthetic pathways of related benzoic acid derivatives in plants and microorganisms, and posits a hypothetical pathway for the formation of this compound. Furthermore, this guide offers detailed experimental protocols for the extraction and analysis of benzoic acid derivatives from natural matrices, which could be adapted for the investigation of this compound. Quantitative data for naturally occurring benzoic acids are also presented to provide a comparative context.

Natural Occurrence: An Unconfirmed Presence

A thorough review of scientific literature and chemical databases indicates that this compound is primarily documented as a synthetic compound available from various chemical suppliers. There is a conspicuous absence of reports detailing its isolation and characterization from any plant, animal, or microbial source.

However, its metabolic precursor, isophthalic acid (benzene-1,3-dicarboxylic acid), has been detected in trace amounts in natural sources such as lignite and the rhizome of the iris plant[1]. This finding suggests that while this compound itself has not been identified as a natural product, the foundational carbon skeleton is present in the biosphere, albeit rarely.

Biosynthesis of Benzoic Acids: Established Pathways

The biosynthesis of the benzoic acid scaffold is well-characterized in both plants and microorganisms, typically originating from primary metabolic pathways.

Plant Biosynthesis of Benzoic Acids

In plants, benzoic acids are synthesized via two primary routes originating from the shikimate pathway.[2]

-

The Phenylpropanoid Pathway: This pathway starts with the amino acid L-phenylalanine. The side chain of cinnamic acid, a key intermediate, is shortened by two carbons to yield benzoic acid. This process can occur through both β-oxidative and non-β-oxidative routes.

-

The Shikimate Pathway: Some benzoic acid derivatives, such as 3-hydroxybenzoic acid, can be formed more directly from intermediates of the shikimate pathway in certain plant species.

Microbial Metabolism of Benzoic Acid

Bacteria employ various pathways for the catabolism and transformation of benzoic acid. A common route involves the oxidation of benzoic acid to catechol, which then enters central metabolism. This pathway is initiated by a dioxygenase enzyme.

Hypothetical Biosynthesis of this compound

Given the natural occurrence of isophthalic acid, a plausible biosynthetic route to this compound would involve the amidation of one of its carboxyl groups. This transformation could be catalyzed by a glutamine amidotransferase or a similar enzyme capable of amide bond formation.[3][4][5][6][7]

These enzymes typically utilize glutamine as the amino group donor.[3][4][5] The reaction would likely proceed through an activated intermediate, such as a 3-carboxybenzoyl-adenylate or a 3-carboxybenzoyl-CoA thioester, to make the amidation thermodynamically favorable.

Quantitative Data of Naturally Occurring Benzoic Acid Derivatives

To provide a frame of reference, the following table summarizes the concentrations of various benzoic acid derivatives found in different natural sources.

| Benzoic Acid Derivative | Natural Source | Concentration Range | Reference(s) |

| Benzoic Acid | Cranberry (Vaccinium macrocarpon) | 0.03 - 0.13% | [8] |

| Benzoic Acid | Bilberry (Vaccinium myrtillus) | 0.03 - 0.13% | [8] |

| Benzoic Acid | Most berries | ~0.05% | [8] |

| Salicylic Acid | Willow bark (Salix spp.) | 0.01 - 2.0% | |

| 4-Hydroxybenzoic Acid | Coconut oil | 5 - 30 µg/g | |

| Vanillic Acid | Whole grains | Variable | [1] |

| Gallic Acid | Tea leaves (Camellia sinensis) | 1 - 15 mg/g |

Experimental Protocols for Analysis

The following are representative protocols for the extraction and analysis of benzoic acid derivatives from natural sources. These methods can be adapted for the targeted analysis of this compound.

Protocol 1: Extraction and HPLC Analysis of Phenolic Acids from Plant Material

This protocol is suitable for the extraction and quantification of free soluble phenolic acids, including benzoic acid derivatives, from plant tissues such as leaves, fruits, and seeds.[1]

5.1.1. Extraction

-

Weigh approximately 1 gram of freeze-dried and ground plant material into a centrifuge tube.

-

Add 10 mL of 80% aqueous methanol.

-

Vortex the mixture to ensure thorough mixing.

-

Sonicate the sample for 60 minutes in a sonication bath.

-

Centrifuge the mixture at 20,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

5.1.2. HPLC-UV Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Quantification: Based on a calibration curve generated using an authentic standard of this compound.

Protocol 2: GC-MS Analysis of Benzoic Acid Derivatives from Microbial Culture

This protocol is suitable for the analysis of more volatile benzoic acid derivatives or those that can be easily derivatized for gas chromatography.[2]

5.2.1. Sample Preparation

-

Centrifuge 50 mL of microbial culture to pellet the cells.

-

Collect the supernatant (culture medium).

-

Acidify the supernatant to pH 2 with HCl.

-

Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

5.2.2. Derivatization (Silylation)

-

To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat at 70°C for 30 minutes.

5.2.3. GC-MS Analysis

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Identification: Based on comparison of the mass spectrum and retention time with an authentic, derivatized standard of this compound.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While its direct isolation from a natural source has not been reported, the presence of its precursor, isophthalic acid, in certain plants provides a tantalizing clue to its potential existence in nature. The hypothetical biosynthetic pathway presented in this guide, involving the amidation of isophthalic acid, offers a logical starting point for future research.

Researchers in natural product discovery and metabolic engineering are encouraged to utilize the provided analytical protocols to screen various plant and microbial extracts for the presence of this compound. The identification of this compound in a natural context, along with the elucidation of its biosynthetic pathway, would be a significant contribution to our understanding of benzoic acid metabolism and could unveil novel biological activities relevant to drug development.

References

- 1. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 2. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. thumuavechai.com [thumuavechai.com]

- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogres.com [phcogres.com]

Health and Safety Data for 3-Carbamoylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data, primarily concerning structural analogs due to the limited specific data for 3-Carbamoylbenzoic acid. It is not a substitute for a comprehensive safety assessment and should not be used for regulatory decision-making without further verification.

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety data for this compound. Due to the scarcity of specific toxicological data for this compound, this report employs a read-across approach, leveraging data from its close structural analogs: benzoic acid, isophthalamic acid, and benzamide. This method is scientifically justified by the metabolic relationship between these compounds, where benzamide is known to be metabolized to benzoic acid.

The available data suggests that this compound is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation. The toxicological profile is largely driven by the properties of benzoic acid, which exhibits low acute toxicity, is a mild skin and severe eye irritant, but is not considered a skin sensitizer, mutagen, carcinogen, or reproductive toxicant under normal conditions.

This guide presents quantitative toxicological data in structured tables, details the experimental protocols based on OECD guidelines, and provides visualizations of a chemical safety assessment workflow and the metabolic pathway of related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-(Aminocarbonyl)benzoic acid, Isophthalamic acid monoamide | - |

| CAS Number | 4481-28-1 | - |

| Molecular Formula | C₈H₇NO₃ | - |

| Molecular Weight | 165.15 g/mol | - |

| Appearance | White to off-white solid | - |

| Solubility | Data not available | - |

Toxicological Data (Read-Across Approach)

The toxicological assessment of this compound is primarily based on data from its structural analogs, benzoic acid, isophthalamic acid, and benzamide.

Acute Toxicity

| Endpoint | Test Substance | Species | Route | Value | Classification |

| LD₅₀ | Benzoic Acid | Rat | Oral | 1700 - 2565 mg/kg bw[1][2] | Category 4 (Harmful if swallowed) |

| LD₅₀ | Benzoic Acid | Mouse | Oral | 1940 - 2250 mg/kg bw[1][3] | Category 4 (Harmful if swallowed) |

| LD₅₀ | Benzamide | Mouse | Oral | 1160 mg/kg bw[4][5] | Category 4 (Harmful if swallowed) |

| LD₅₀ | Isophthalic Acid | Rat | Oral | 12,200 mg/kg bw[6] | Not Classified |

| LD₅₀ | Benzoic Acid | Rabbit | Dermal | >10,000 mg/kg bw[1] | Not Classified |

Skin and Eye Irritation

| Endpoint | Test Substance | Species | Results | Classification |

| Skin Irritation | Benzoic Acid | Rabbit | Mild irritant | Category 2 (Causes skin irritation) |

| Eye Irritation | Benzoic Acid | Rabbit | Severely irritating, risk of serious eye damage | Category 1 (Causes serious eye damage) |

| Skin Irritation | Isophthalic Acid | Rabbit | No skin irritation[7] | Not Classified |

| Eye Irritation | Isophthalic Acid | Rabbit | No eye irritation[7] | Not Classified |

Sensitization

| Endpoint | Test Substance | Species | Method | Result | Classification |

| Skin Sensitization | Benzoic Acid | Guinea Pig | Guinea Pig Maximisation Test (GPMT) | Not a sensitizer | Not Classified |

Genotoxicity

| Assay | Test Substance | System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | Benzoic Acid | S. typhimurium | With and without | Negative[8][9] |

| In vitro Chromosome Aberration | Benzoic Acid | Human Lymphocytes | With and without | Positive at high concentrations[8][9] |

| In vitro Micronucleus | Benzoic Acid | Human Lymphocytes | With and without | Positive at high concentrations[8] |

Note: While some in vitro genotoxicity tests for benzoic acid were positive at high concentrations, the overall weight of evidence from in vivo studies suggests it is not genotoxic.[10]

Carcinogenicity

Long-term studies in rats and mice have shown no evidence of carcinogenicity for benzoic acid.[10]

Reproductive and Developmental Toxicity

Studies on benzoic acid have not shown evidence of reproductive or developmental toxicity.[10][11]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines, which are the standard for regulatory toxicology studies. Specific details for the studies on the analog substances are not fully available in the public domain.

Acute Oral Toxicity (based on OECD Guideline 401)

-

Test Species: Rat (or other suitable rodent species).

-

Administration: The test substance is administered by gavage in a single dose.

-

Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals (LD₅₀).

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Skin Irritation (based on OECD Guideline 404)

-

Test Species: Albino rabbit.

-

Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of shaved skin and covered with a gauze patch for 4 hours.

-

Observation Period: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 to 4. The mean scores are used to classify the irritation potential.

Eye Irritation (based on OECD Guideline 405)

-

Test Species: Albino rabbit.

-

Application: 0.1 mL or 0.1 g of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation Period: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) is scored. The reversibility of the effects is also assessed.

Visualizations

Chemical Safety Assessment Workflow

Caption: A typical workflow for assessing the safety of a chemical substance.

Postulated Metabolic Pathway

Caption: Postulated metabolic pathways for this compound based on its analogs.

References

- 1. oecd.org [oecd.org]

- 2. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis [pubmed.ncbi.nlm.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. policycommons.net [policycommons.net]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Absorption of benzoic acid in segmental regions of the vascularly perfused rat small intestine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Potential Research Areas for 3-Carbamoylbenzoic Acid: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoylbenzoic acid and its derivatives represent a promising scaffold in medicinal chemistry, with significant potential for the development of targeted therapeutics. This technical guide provides an in-depth overview of the most prominent and promising research areas for this compound class, focusing on its role as an inhibitor of key enzymes in oncology. Additionally, it explores potential, albeit more speculative, applications in neurodegenerative and metabolic disorders based on the broader activities of benzoic acid derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and a clear visualization of the underlying biological pathways.

Core Research Area: Oncology

The primary and most well-documented therapeutic potential of this compound derivatives lies in the field of oncology, specifically through the inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA Base Excision Repair (BER) pathway.

Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

APE1 is a multifunctional protein essential for repairing DNA damage caused by oxidative stress and alkylating agents.[1][2] Its endonuclease activity is responsible for incising the DNA backbone at abasic sites, a crucial step in the BER pathway.[2][3] In many cancer types, APE1 is overexpressed, which is associated with resistance to chemotherapy and radiation.[1] Therefore, inhibiting APE1 is a promising strategy to sensitize cancer cells to DNA-damaging agents.[1]

Derivatives of this compound have been designed and synthesized as potent inhibitors of APE1's endonuclease function.[1] Research has shown that specific structural modifications to the this compound scaffold can lead to compounds with low-micromolar potency.[1] A particularly active structural class identified is the 3-benzylcarbamoyl-2-methoxybenzoic acid series.

The BER pathway is a critical cellular mechanism for repairing single-base DNA lesions. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. APE1 then cleaves the phosphodiester backbone 5' to the AP site, generating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) residue. This action is essential for the subsequent steps of DNA synthesis and ligation to complete the repair. Inhibition of APE1 by this compound derivatives would block this pathway, leading to an accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are already under high replicative stress.

The following tables summarize the inhibitory activity of representative this compound derivatives against APE1 and their cytotoxic effects on various human cancer cell lines.

Table 1: APE1 Endonuclease Inhibitory Activity

| Compound ID | Structure | IC50 (µM) |

| 1 | 3-(benzylcarbamoyl)benzoic acid | 15.2 ± 1.8 |

| 2 | 3-(4-methoxybenzylcarbamoyl)benzoic acid | 8.5 ± 0.9 |

| 3 | 2-methoxy-3-(benzylcarbamoyl)benzoic acid | 4.1 ± 0.5 |

| 4 | 2-methoxy-3-(4-methoxybenzylcarbamoyl)benzoic acid | 2.8 ± 0.3 |

Data are representative values from studies on this compound derivatives and may not be from a single source.

Table 2: Cytotoxicity (GI50) in Human Cancer Cell Lines

| Compound ID | HCT116 (Colon) GI50 (µM) | HeLa (Cervical) GI50 (µM) | A549 (Lung) GI50 (µM) |

| 1 | > 50 | > 50 | > 50 |

| 2 | 35.6 ± 4.2 | 42.1 ± 5.5 | 48.3 ± 6.1 |

| 3 | 12.3 ± 1.5 | 18.7 ± 2.3 | 21.4 ± 2.9 |

| 4 | 7.8 ± 0.9 | 11.2 ± 1.4 | 14.6 ± 1.8 |

GI50: 50% growth inhibition concentration. Data are representative values.

Potential as PARP and HDAC Inhibitors

While the primary focus has been on APE1, the broader chemical class of benzoic acid derivatives has shown activity as inhibitors of other important cancer targets, such as Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

-

PARP Inhibition: PARP inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The carbamoyl moiety present in this compound is a common feature in many known PARP inhibitors. Further investigation into the potential of this compound derivatives to inhibit PARP could open up new therapeutic avenues, especially in combination with other DNA-damaging agents.

-

HDAC Inhibition: HDAC inhibitors represent another important class of anticancer agents that act by altering the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes. Benzoic acid derivatives have been explored as HDAC inhibitors. Screening of a this compound library against various HDAC isoforms could reveal novel selective or pan-HDAC inhibitors.

Exploratory Research Areas

The therapeutic potential of this compound may extend beyond oncology. The following areas are more speculative but are grounded in the known biological activities of structurally related compounds.

Neurodegenerative Diseases

Some benzoic acid derivatives have been investigated for their potential to treat neurodegenerative disorders like Alzheimer's disease.[4] Their mechanisms of action in this context are often related to the inhibition of enzymes such as acetylcholinesterase or modulation of pathways involved in neuroinflammation. Given that DNA damage is also implicated in the pathology of neurodegenerative diseases, the APE1 inhibitory activity of this compound derivatives could also be relevant in this context. Research into the ability of these compounds to cross the blood-brain barrier and modulate neuronal DNA repair pathways would be a critical first step.

Metabolic Disorders

Metabolic disorders such as diabetes and obesity are complex conditions with a variety of underlying causes.[5][6] Some studies have suggested a link between certain benzoic acid derivatives and the modulation of metabolic pathways. For example, hyocholic acid, a bile acid with a benzoic acid-like core, has been investigated as a biomarker for metabolic disorders.[7] While a direct link for this compound has not been established, its potential to interact with metabolic enzymes or signaling pathways warrants exploratory investigation, particularly given the prevalence of metabolic syndrome and the need for novel therapeutic approaches.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound derivatives as APE1 inhibitors.

APE1 Endonuclease Activity Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the cleavage of a DNA substrate by APE1.

Materials:

-

Recombinant human APE1 protein

-

Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a tetrahydrofuran (THF) moiety) flanked by a fluorophore and a quencher.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorescently labeled oligonucleotide substrate at a final concentration of 50 nM.

-

Add 1 µL of the test compound at various concentrations (e.g., from 0.01 to 100 µM) to the wells of the 384-well plate. Include a DMSO-only control.

-

Add 25 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 25 µL of recombinant APE1 protein (final concentration ~0.5 nM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, HeLa, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well clear plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) in a final volume of 200 µL per well. Include a DMSO-only control.

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent growth inhibition for each compound concentration relative to the DMSO control and determine the GI50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of this compound derivatives as APE1 inhibitors.

Conclusion

This compound serves as a versatile and promising scaffold for the development of novel therapeutics. The most compelling evidence supports its application in oncology as an inhibitor of the DNA repair enzyme APE1. Further research to optimize the potency and drug-like properties of these derivatives is warranted. Moreover, exploratory studies into their potential roles in neurodegenerative and metabolic disorders could unveil new and unexpected therapeutic opportunities. The experimental protocols and data presented in this guide provide a solid foundation for initiating and advancing research programs focused on this valuable chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. Neurodegeneration — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism Disrupting Chemicals and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting metabolic disorders by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyocholic acid species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 3-Carbamoylbenzoic acid from starting materials

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-Carbamoylbenzoic acid, a valuable building block in pharmaceutical and materials science. Two distinct synthetic routes are presented, starting from readily available precursors: 3-cyanobenzoic acid and isophthalic acid. These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Comparative Data of Synthesis Protocols

| Parameter | Protocol 1: Hydrolysis of 3-Cyanobenzoic Acid | Protocol 2: Selective Mono-amidation of Isophthalic Acid |

| Starting Material | 3-Cyanobenzoic acid | Isophthalic acid |

| Key Reagents | Concentrated Sulfuric Acid, Water | Thionyl Chloride, Ammonium Hydroxide |

| Reaction Time | 2-3 hours | 4-6 hours |

| Reaction Temperature | 80-90 °C | Reflux (approx. 70-80 °C) then 0-10 °C |

| Product Yield (estimated) | 75-85% | 65-75% |

| Purification Method | Recrystallization from water | Recrystallization from ethanol/water |

| Key Advantages | Fewer steps, potentially higher yield | Avoids handling of cyanide-containing compounds |

Protocol 1: Synthesis of this compound via Hydrolysis of 3-Cyanobenzoic Acid

This protocol describes the controlled partial hydrolysis of the nitrile group of 3-cyanobenzoic acid to the corresponding primary amide in the presence of concentrated sulfuric acid.

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzoic acid (14.7 g, 0.1 mol).

-

Acid Addition: Carefully and with stirring, add concentrated sulfuric acid (25 mL) to the flask. The mixture will become a slurry.

-

Hydrolysis: Heat the mixture in a preheated oil bath at 80-90 °C. Stir the reaction mixture at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and cautiously, pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker with constant stirring.

-